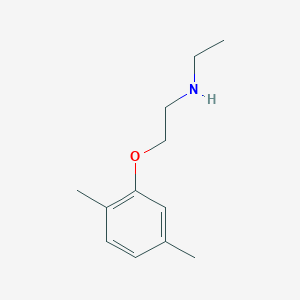

2-(2,5-Dimethylphenoxy)-N-ethylethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,5-Dimethylphenoxy)-N-ethylethanamine is an organic compound that belongs to the class of phenoxyalkylamines This compound is characterized by the presence of a phenoxy group substituted with two methyl groups at the 2 and 5 positions, and an ethylethanamine moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine typically involves the reaction of 2,5-dimethylphenol with ethylamine in the presence of a suitable catalyst. One common method involves the use of a polar aprotic solvent such as tetrahydrofuran (THF) and a base like sodium hydride (NaH) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

2-(2,5-Dimethylphenoxy)-N-ethylethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding phenolic or quinone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the ethylamine moiety, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Alkyl halides, Sodium hydride (NaH)

Major Products Formed

The major products formed from these reactions include phenolic derivatives, quinones, and various substituted amines, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-(2,5-Dimethylphenoxy)-N-ethylethanamine has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

Mécanisme D'action

The mechanism of action of 2-(2,5-Dimethylphenoxy)-N-ethylethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors that regulate neurotransmitter release .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-(2,5-Dimethylphenoxy)-N-(2-hydroxy-5-methylphenyl)acetamide

- (2S)-1-(2,5-Dimethylphenoxy)-3-morpholin-4-ylpropan-2-ol

Uniqueness

2-(2,5-Dimethylphenoxy)-N-ethylethanamine is unique due to its specific substitution pattern on the phenoxy ring and the presence of an ethylethanamine moiety. This structural uniqueness imparts distinct chemical and biological properties compared to other similar compounds .

Activité Biologique

2-(2,5-Dimethylphenoxy)-N-ethylethanamine, also known by its CAS number 915921-73-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and effects observed in various studies.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and cellular pathways.

- Target Enzymes : The compound has shown interactions with cytochrome P450 enzymes, which play a critical role in drug metabolism. Its binding can lead to either inhibition or activation of these enzymes, significantly affecting metabolic pathways.

- Cellular Impact : It influences cell signaling pathways, including the MAPK/ERK pathway, which is vital for cell proliferation and differentiation. Research indicates that it can alter gene expression related to oxidative stress and apoptosis.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests that it is lipophilic, enhancing its bioavailability. This characteristic allows for efficient absorption and distribution within biological systems.

Table 1: Pharmacokinetic Properties

| Property | Description |

|---|---|

| Lipophilicity | High |

| Absorption | Rapid |

| Distribution | Widespread in tissues |

| Metabolism | Primarily via cytochrome P450 |

Cellular Studies

In vitro studies have demonstrated that this compound can modulate various cellular functions:

- Gene Expression : The compound has been shown to upregulate genes involved in the oxidative stress response, suggesting a protective mechanism against cellular damage.

- Apoptosis Modulation : It influences apoptotic pathways, potentially offering therapeutic avenues for conditions characterized by abnormal cell survival.

Animal Models

Dosage studies in animal models reveal that the effects of this compound vary significantly with dosage:

- Low Doses : Minimal observable effects.

- High Doses : Significant toxic effects including liver and kidney damage have been recorded. Threshold levels appear necessary before adverse effects manifest.

Propriétés

IUPAC Name |

2-(2,5-dimethylphenoxy)-N-ethylethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-4-13-7-8-14-12-9-10(2)5-6-11(12)3/h5-6,9,13H,4,7-8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRPIWXXAJVWAJS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=C(C=CC(=C1)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30601847 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915921-73-2 |

Source

|

| Record name | 2-(2,5-Dimethylphenoxy)-N-ethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30601847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.